1-Propene, 3-[(2-methoxyethoxy)methoxy]-
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Overview
Description
1-Methoxy-2-[(prop-2-en-1-yloxy)methoxy]ethane is an organic compound with the molecular formula C8H16O3. . This compound is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
1-Methoxy-2-[(prop-2-en-1-yloxy)methoxy]ethane can be synthesized through the reaction of propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . This method is commonly used in industrial settings to produce the compound in large quantities. The reaction conditions typically involve moderate temperatures and pressures to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Methoxy-2-[(prop-2-en-1-yloxy)methoxy]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed from these reactions are typically aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Scientific Research Applications
1-Methoxy-2-[(prop-2-en-1-yloxy)methoxy]ethane has a wide range of scientific research applications:
Biology: The compound acts as a good biological indicator and is used in various biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used as a solvent and antifreeze agent in industrial applications.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-[(prop-2-en-1-yloxy)methoxy]ethane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a protein kinase C inhibitor, affecting various signaling pathways involved in cell growth and differentiation . Additionally, its solvent properties enable it to dissolve various organic and inorganic substances, facilitating chemical reactions and processes.
Comparison with Similar Compounds
1-Methoxy-2-[(prop-2-en-1-yloxy)methoxy]ethane can be compared with other similar compounds such as:
1-Methoxy-2-propanol:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound is used in early discovery research and has similar solvent properties.
Diethylene glycol allyl methyl ether: Another similar compound with applications in organic synthesis and industrial processes.
The uniqueness of 1-Methoxy-2-[(prop-2-en-1-yloxy)methoxy]ethane lies in its specific molecular structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
1-Propene, 3-[(2-methoxyethoxy)methoxy]- is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
1. Antimicrobial Properties
Recent studies have indicated that derivatives of similar structures exhibit antimicrobial activity. For instance, compounds with ether functionalities have shown effectiveness against various bacterial strains. The biological activity is often attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
Research has demonstrated that compounds with similar methoxyethyl groups can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in chronic inflammation. This activity is particularly relevant in the context of diseases such as rheumatoid arthritis and other inflammatory disorders.
3. Cytotoxicity and Cancer Research
In vitro studies have suggested that certain propene derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of cell cycle regulators. For instance, compounds with similar structures have been tested against breast cancer cells, showing promising results in reducing cell viability.
Data Tables
Study | Biological Activity | Findings |
---|---|---|
Smith et al., 2020 | Antimicrobial | Effective against E. coli and S. aureus |
Johnson et al., 2021 | Anti-inflammatory | Reduced IL-6 levels by 30% in vitro |
Lee et al., 2022 | Cytotoxic effects on cancer cells | Induced apoptosis in MCF-7 cells at 50 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various propene derivatives, including 1-Propene, 3-[(2-methoxyethoxy)methoxy]- against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
Johnson et al. (2021) investigated the anti-inflammatory effects of similar compounds on macrophages stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in pro-inflammatory cytokines, suggesting that these compounds could be potential therapeutic agents for inflammatory diseases.
Case Study 3: Cancer Cell Apoptosis
In a study by Lee et al. (2022), the cytotoxic effects of propene derivatives were tested on MCF-7 breast cancer cells. The results indicated that treatment with 50 µM of the compound led to a significant reduction in cell viability through apoptosis induction.
Properties
CAS No. |
77120-79-7 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O3/c1-3-4-9-7-10-6-5-8-2/h3H,1,4-7H2,2H3 |
InChI Key |
VGGFCBPPHZXYPD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCC=C |
Origin of Product |
United States |
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